m-PEG8-NHS ester

Catalog No.
S536220
CAS No.
756525-90-3
M.F
C22H39NO12
M. Wt
509.55
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-PEG8-NHS ester

CAS Number

756525-90-3

Product Name

m-PEG8-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C22H39NO12

Molecular Weight

509.55

InChI

InChI=1S/C22H39NO12/c1-27-6-7-29-10-11-31-14-15-33-18-19-34-17-16-32-13-12-30-9-8-28-5-4-22(26)35-23-20(24)2-3-21(23)25/h2-19H2,1H3

InChI Key

IBZNTYBFTKFSMU-UHFFFAOYSA-N

SMILES

COCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O

Solubility

Soluble in DMSO

Synonyms

m-PEG8-NHS ester

Description

The exact mass of the compound m-PEG8-NHS ester is 509.2472 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • m-PEG8 Spacer: This refers to a methoxy polyethylene glycol chain with eight repeating units. This hydrophilic chain increases the water solubility of the molecule it's attached to [].
  • NHS Ester: N-hydroxysuccinimide (NHS) ester is a reactive group that readily reacts with primary amines (-NH2) of biomolecules like proteins, peptides, and amine-modified oligonucleotides [, ].

Function:

The primary function of m-PEG8-NHS ester lies in its ability to covalently attach itself to amine-containing biomolecules. The NHS ester group reacts with the primary amine group of the target molecule, forming a stable amide bond []. This conjugation process serves various purposes in scientific research, including:

  • Protein Modification: PEGylation, the attachment of PEG molecules to proteins, is a common technique to improve protein stability, solubility, and reduce immunogenicity []. m-PEG8-NHS ester allows for the targeted PEGylation of proteins due to the selective reaction between the NHS ester and protein amines.
  • Biomolecule Immobilization: m-PEG8-NHS ester can be used to immobilize biomolecules onto surfaces like beads or gels. This is useful in applications like biosensors, affinity chromatography, and cell culture studies [].
  • Drug Delivery Systems: The hydrophilic PEG spacer in m-PEG8-NHS ester enhances the water solubility of drug conjugates. This can improve drug bioavailability and prolong circulation time in the body [].

m-PEG8-NHS ester, also known as methoxy poly(ethylene glycol)8 N-hydroxysuccinimide ester, is a synthetic molecule widely used in scientific research for bioconjugation. It consists of three key parts:

  • m-PEG8 spacer: This refers to a chain of eight ethylene glycol units (PEG) attached to a methoxy (CH3O) group at one end. PEG is a hydrophilic (water-loving) polymer that increases the water solubility of the molecule it's attached to [].
  • NHS ester: N-hydroxysuccinimide (NHS) ester is a reactive group that readily reacts with primary amines (NH2) on biomolecules like proteins and oligonucleotides [].

The combination of these parts makes m-PEG8-NHS ester a valuable tool for covalently attaching PEG chains to various biomolecules. This process, called pegylation, offers several advantages in research and therapeutic applications.


Molecular Structure Analysis

m-PEG8-NHS ester has a linear structure. The methoxy group (CH3O) is bonded to the first PEG unit, followed by the chain of eight ethylene glycol units (-(CH2-CH2-O)n- with n = 8). The NHS ester group is attached to the terminal end of the PEG chain []. This structure allows the PEG spacer to improve the solubility of the biomolecule it's conjugated to, while the NHS ester group facilitates the formation of a stable amide bond with the primary amine group on the biomolecule.


Chemical Reactions Analysis

m-PEG8-NHS ester is primarily involved in a conjugation reaction with biomolecules containing primary amines. Here's the balanced chemical equation for this reaction:

m-PEG8-NHS ester + Biomolecule-NH2 → m-PEG8-Biomolecule + NHS (Eq. 1)

During this reaction, the NHS ester group of m-PEG8-NHS ester reacts with the primary amine (NH2) group on the biomolecule, forming an amide bond and releasing NHS as a byproduct. This covalent linkage between the PEG chain and the biomolecule creates a pegylated biomolecule with altered properties.


Physical And Chemical Properties Analysis

Specific data on the melting point, boiling point, and solubility of m-PEG8-NHS ester might not be readily available due to its hygroscopic nature (absorbs moisture) and its use in aqueous solutions []. However, some general properties can be inferred:

  • Physical state: Likely a white to off-white solid at room temperature [].
  • Solubility: Highly soluble in water due to the presence of PEG and NHS ester groups [].
  • Stability: Moderately stable under dry conditions but prone to hydrolysis (decomposition by water) [].

The primary mechanism of action of m-PEG8-NHS ester lies in its ability to pegylate biomolecules. PEGylation offers several benefits in research and therapeutic applications:

  • Increased water solubility: PEG chains enhance the water solubility of biomolecules, making them more readily transported and used in the body.
  • Improved stability: PEGylation can protect biomolecules from degradation by enzymes and other biological processes, extending their half-life in circulation.
  • Reduced immunogenicity: PEGylation can mask the immunogenic (immune response-triggering) sites on biomolecules, reducing the risk of immune rejection.

These properties make m-PEG8-NHS ester a valuable tool for developing and enhancing therapeutic drugs, diagnostic tools, and other bioconjugates used in scientific research.

  • Irritant: m-PEG8-NHS ester may irritate the skin, eyes, and respiratory system upon contact or inhalation [].
  • Hypersensitivity: While uncommon, some individuals may develop allergic reactions to PEGylated compounds.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-2

Exact Mass

509.2472

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

4,7,10,13,16,19,22,25-Octaoxahexacosanoic acid 2,5-dioxo-1-pyrrolidinyl ester

Dates

Modify: 2023-08-15
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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